molecular formula C22H32O2 B12071043 (11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol

(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol

Cat. No.: B12071043
M. Wt: 328.5 g/mol
InChI Key: BUVFVFUAXGKSGA-ZOJIQMNWSA-N
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Description

(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by its complex structure, which includes multiple fused benzene rings and hydroxyl groups. It is known for its significant role in environmental chemistry and toxicology due to its potential carcinogenic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol typically involves the hydrogenation of indeno[1,2,3-cd]pyrene followed by dihydroxylation. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and osmium tetroxide (OsO4) for dihydroxylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research rather than large-scale manufacturing. the general approach involves similar catalytic processes as those used in laboratory synthesis, with a focus on optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol involves its metabolic activation to reactive intermediates that can form adducts with DNA. These adducts can lead to mutations and potentially initiate carcinogenesis. The compound primarily targets guanosine residues in DNA, forming stable adducts that interfere with normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[a]pyrene-cis-11,12-dihydrodiol
  • Dibenzo[a,l]pyrene-11,12-diol-13,14-epoxide

Uniqueness

(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol is unique due to its specific stereochemistry and the presence of hydroxyl groups, which influence its reactivity and interaction with biological molecules. Compared to similar compounds, it exhibits distinct metabolic pathways and forms different DNA adducts, contributing to its unique toxicological profile .

Properties

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

(9R,10R)-hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docos-8(21)-ene-9,10-diol

InChI

InChI=1S/C22H32O2/c23-21-15-9-8-11-4-3-5-12-10-16-13-6-1-2-7-14(13)20(22(21)24)19(16)18(15)17(11)12/h11-18,21-24H,1-10H2/t11?,12?,13?,14?,15?,16?,17?,18?,21-,22-/m1/s1

InChI Key

BUVFVFUAXGKSGA-ZOJIQMNWSA-N

Isomeric SMILES

C1CCC2C(C1)C3CC4CCCC5C4C6C3=C2[C@H]([C@@H](C6CC5)O)O

Canonical SMILES

C1CCC2C(C1)C3CC4CCCC5C4C6C3=C2C(C(C6CC5)O)O

Origin of Product

United States

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